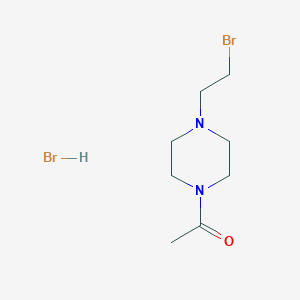

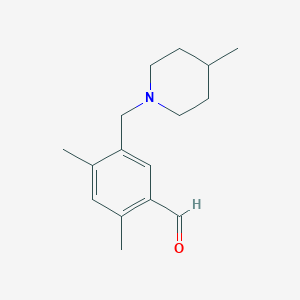

![molecular formula C10H10FNO3 B1341515 N-[(4-fluorophenyl)acetyl]glycine CAS No. 10457-87-1](/img/structure/B1341515.png)

N-[(4-fluorophenyl)acetyl]glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(4-fluorophenyl)acetyl]glycine, or NFAG, is an important synthetic compound used in a variety of scientific research applications. NFAG is a derivative of the amino acid glycine, and is known for its unique properties that make it useful in biochemical and physiological studies.

Applications De Recherche Scientifique

Complexation Studies and Molecular Recognition Research on fluorinated amino acid derivatives, including compounds structurally related to N-[(4-fluorophenyl)acetyl]glycine, has provided insights into their complexation behaviors with cyclodextrins in aqueous solutions. Studies employing 19F nuclear magnetic resonance (NMR) have shown that these complexes, including those with β- and γ-cyclodextrin, exhibit specific stability constants and chemical shift data, which offer a deeper understanding of the factors influencing the stabilities and structures of these complexes. Such studies are crucial for the development of advanced drug delivery systems and for the understanding of molecular recognition processes (Brown, Easton, & Lincoln, 1995).

Glycine Transporter Inhibition this compound and its analogs have been explored for their ability to inhibit glycine transporters, particularly GlyT1, which is of significant interest in neuroscience research. Glycine transporters play a crucial role in the modulation of NMDA receptor function, and their inhibition has been proposed as a potential therapeutic approach for disorders such as schizophrenia. Studies have found that compounds like N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine can enhance NMDA receptor-mediated responses and exhibit antipsychotic profiles in rodent models, suggesting a novel avenue for the development of therapeutics targeting NMDA receptor hypofunction (Kinney et al., 2003).

Chiral Molecular Recognition Further research into the chiral molecular recognition of fluorinated amino acid derivatives has been conducted through 19F NMR studies, providing valuable data on the apparent stability constants and chemical shifts of inclusion complexes formed with α-cyclodextrin. These findings have implications for understanding the chiral recognition mechanisms in biological systems and could lead to the development of more effective chiral drugs and analytical methods (Brown, Coates, Lincoln, Coghlan, & Easton, 1991).

Neuroprotection and Cerebral Ischaemia Exploration of GlyT1 inhibitors, including those related to this compound, has also extended to neuroprotection. Studies indicate that such inhibitors can exert neuroprotective effects in models of transient focal cerebral ischaemia and reperfusion, potentially providing a new therapeutic strategy for stroke and other neurodegenerative disorders (Huang et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-[[2-(4-fluorophenyl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-8-3-1-7(2-4-8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLARXXVGUWIHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588576 |

Source

|

| Record name | N-[(4-Fluorophenyl)acetyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10457-87-1 |

Source

|

| Record name | N-[(4-Fluorophenyl)acetyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)

![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)

![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)

![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)